

# An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity

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## Compound of Interest

Compound Name: Ethyl 8-bromooctanoate

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## Introduction

**Ethyl 8-bromooctanoate** is a bifunctional organic compound that serves as a versatile building block in a multitude of synthetic applications. Its structure, featuring a terminal bromine atom and an ethyl ester group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical structure, physical properties, and reactivity of **ethyl 8-bromooctanoate**, including detailed experimental protocols and an exploration of its role as an inhibitor of the NF-κB signaling pathway.

## Chemical Structure and Properties

**Ethyl 8-bromooctanoate** is a linear aliphatic ester with a bromine atom at the terminus of the C8 alkyl chain. This unique structure imparts both lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **Ethyl 8-bromooctanoate**

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> BrO <sub>2</sub>	[1][2]
Molecular Weight	251.16 g/mol	[1][2]
IUPAC Name	ethyl 8-bromooctanoate	[1]
CAS Number	29823-21-0	[1][2]
Appearance	Colorless to light yellow clear liquid	[2]
Boiling Point	267.1 °C at 760 mmHg	[2]
Density	1.194 g/cm <sup>3</sup>	[2]
Flash Point	139.5 °C	[2]
SMILES	CCOC(=O)CCCCCBr	[1]

## Reactivity and Synthetic Applications

The reactivity of **ethyl 8-bromooctanoate** is primarily centered around the terminal alkyl bromide, which is susceptible to nucleophilic substitution reactions (S<sub>N</sub>2). The ester functionality, while generally less reactive, can undergo hydrolysis or transesterification under appropriate conditions. This dual functionality makes it a key intermediate in the synthesis of a wide array of more complex molecules, including long-chain alcohols, other esters, and various heterocyclic compounds.[3]

## Nucleophilic Substitution Reactions

The primary alkyl bromide in **ethyl 8-bromooctanoate** is an excellent electrophile for S<sub>N</sub>2 reactions, allowing for the introduction of a variety of functional groups.

The reaction with sodium azide provides a straightforward route to the corresponding azide, a versatile precursor for amines and triazoles.

Experimental Protocol: Synthesis of Ethyl 8-azidooctanoate

- Materials: **Ethyl 8-bromooctanoate**, sodium azide ( $\text{NaN}_3$ ), N,N-dimethylformamide (DMF), diethyl ether, water, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Procedure:
  - In a round-bottom flask, dissolve **ethyl 8-bromooctanoate** (1.0 eq) in anhydrous DMF.
  - Add sodium azide (1.5 eq) to the solution.
  - Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).<sup>[4]</sup>
  - After completion, cool the reaction mixture to room temperature.
  - Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
  - Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.<sup>[4]</sup>
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product by vacuum distillation to obtain ethyl 8-azidooctanoate.

Table 2: Typical Reaction Parameters for the Synthesis of 1-azidooctane from 1-bromooctane (Adaptable for Ethyl 8-azidooctanoate)

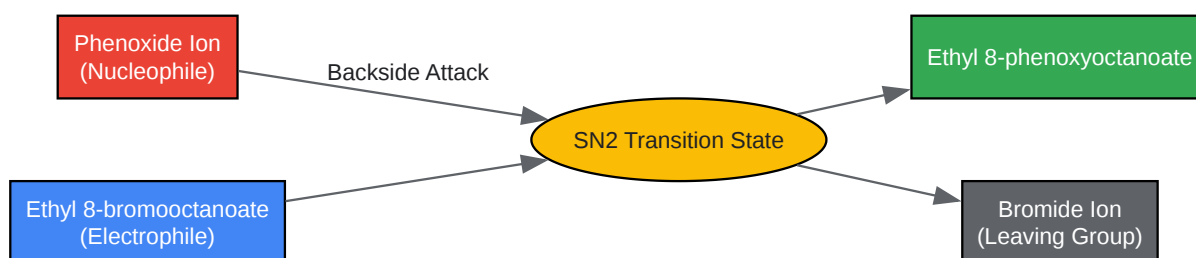
Parameter	Value	Reference(s)
Reactant Ratio (NaN <sub>3</sub> :Bromoalkane)	1.5 equivalents	[4]
Solvent	N,N-Dimethylformamide (DMF)	[4][5]
Reaction Temperature	60-70 °C	[4]
Reaction Time	12-24 hours	[4]
Typical Yield	> 90%	[4]

**Ethyl 8-bromooctanoate** can be used to synthesize ethers via the Williamson ether synthesis, where it acts as the alkylating agent for an alkoxide or phenoxide nucleophile. This reaction proceeds via an S<sub>N</sub>2 mechanism.[1][6]

Experimental Protocol: Synthesis of Ethyl 8-phenoxyoctanoate (Adapted from a similar substrate)

- Materials: **Ethyl 8-bromooctanoate**, phenol, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), acetonitrile, diethyl ether, 1 M sodium hydroxide (NaOH), water, brine, anhydrous magnesium sulfate.
- Procedure:
  - To a round-bottom flask, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
  - Stir the mixture at room temperature for 15 minutes.
  - Add **ethyl 8-bromooctanoate** (1.0 eq) to the reaction mixture.
  - Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring by TLC.[7]
  - Cool the reaction to room temperature, filter the solid potassium carbonate, and wash with acetonitrile.
  - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in diethyl ether and wash with 1 M NaOH (2x), water (2x), and brine (1x).[7]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
- Purify the product by silica gel column chromatography.



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Williamson Ether Synthesis Mechanism.

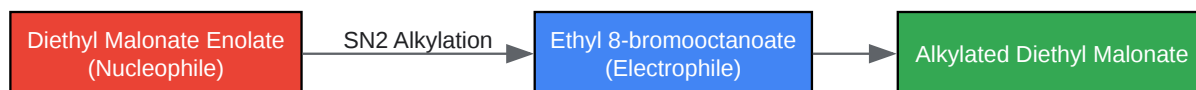
## Malonic Ester Synthesis

**Ethyl 8-bromooctanoate** can serve as an alkylating agent in the malonic ester synthesis to produce substituted carboxylic acids. The enolate of diethyl malonate acts as the nucleophile, attacking the electrophilic carbon of the C-Br bond.[8][9]

Experimental Protocol: Alkylation of Diethyl Malonate with **Ethyl 8-bromooctanoate** (First step of a multi-step synthesis)

- Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, **ethyl 8-bromooctanoate**, diethyl ether, water, brine, anhydrous sodium sulfate.
- Procedure:
  - Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
  - To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
  - Heat the mixture to 50 °C and slowly add **ethyl 8-bromooctanoate** (1.0 eq).

- Reflux the reaction mixture for 4-6 hours.[10]
- After cooling, pour the mixture into water and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated malonic ester.



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Alkylation Step of Malonic Ester Synthesis.

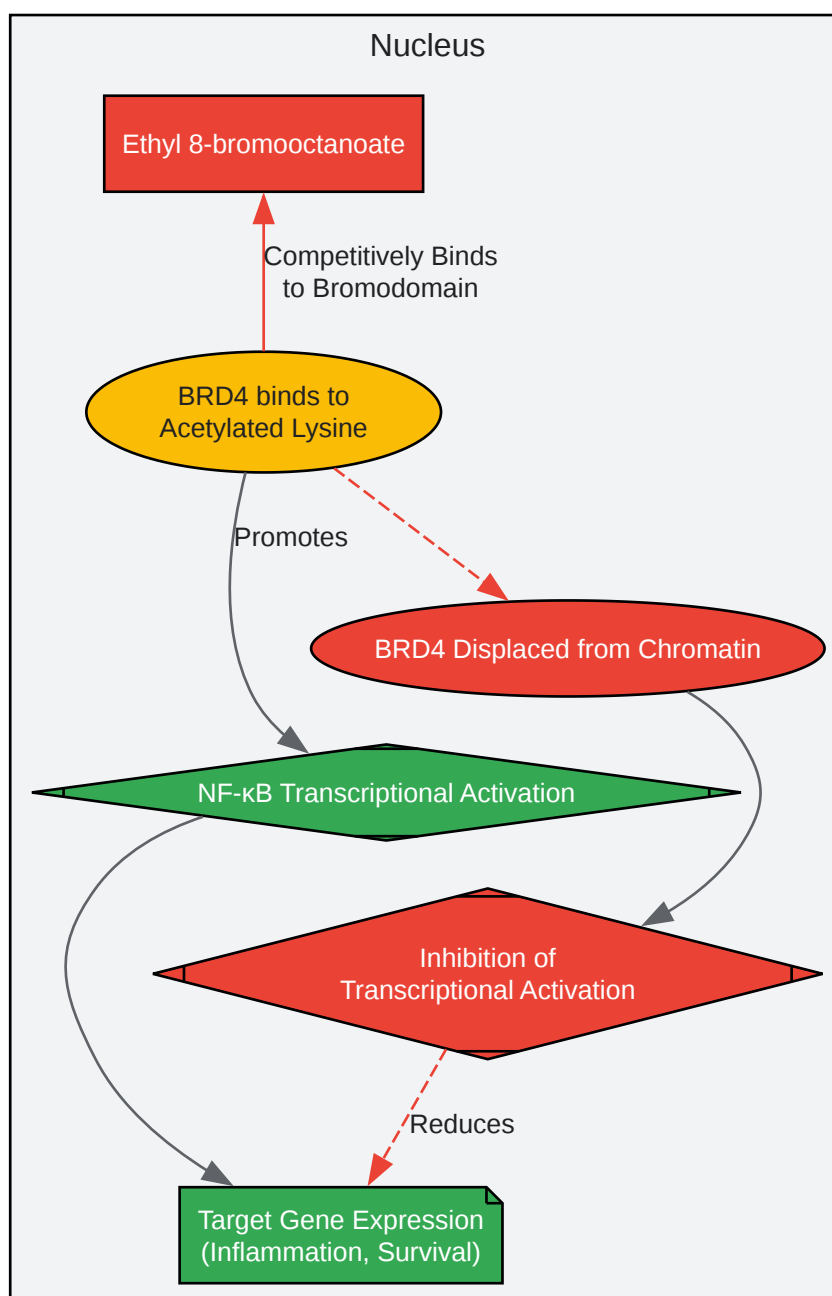
## Role in NF-κB Signaling Inhibition

Recent studies have highlighted the potential of **ethyl 8-bromooctanoate** as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

**Ethyl 8-bromooctanoate** is described as a lipophilic brominated compound that binds to the bromodomains of the NF-κB protein, thereby inhibiting its transcriptional activity.

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription. The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are key regulators of NF-κB activity. BRD4 binds to acetylated RelA, a subunit of NF-κB, stabilizing it in the nucleus and promoting the transcription of NF-κB target genes.[11]

Small molecule inhibitors, such as JQ1, have been shown to competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing BRD4 from chromatin and subsequently downregulating NF-κB target gene expression.[12][13] It is proposed that **ethyl 8-bromooctanoate** acts in a similar manner, with its brominated tail interacting with the bromodomain. This interaction likely interferes with the recognition of acetylated lysines on histones or NF-κB itself, leading to the disruption of the transcriptional complex and a reduction in the expression of pro-inflammatory and pro-survival genes.



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Proposed Mechanism of NF-κB Inhibition.

## Conclusion

**Ethyl 8-bromooctanoate** is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key component in the synthesis of diverse organic molecules. Furthermore, its emerging role as an

inhibitor of the NF- $\kappa$ B signaling pathway opens up new avenues for its application in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in harnessing the full potential of this important compound.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 8-bromooctanoate: Chemical Structure and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179384#ethyl-8-bromooctanoate-chemical-structure-and-reactivity]

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